molecular formula C12H15ClN2O2 B598029 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid CAS No. 1197193-33-1

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid

Cat. No. B598029
CAS RN: 1197193-33-1
M. Wt: 254.714
InChI Key: RSSBUWGQOMUQJI-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a heterocyclic organic compound with the molecular formula C12H15ClN2O2 . It has a molecular weight of 254.712700 g/mol . This compound is used as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines as fibroblast growth factor receptor inhibitors .


Synthesis Analysis

The synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid can be achieved through the following steps :


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Pharmaceutical Intermediate

“3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid” can serve as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs. The specifics of these drugs would depend on the reactions the compound undergoes.

Organic Synthesis

This compound can be useful in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and carry out multistep syntheses of complex molecules from simple ones.

Imatinib Intermediate

It can be used as an intermediate in the production of Imatinib , a medication used to treat certain types of cancer.

Research Chemical

As a research chemical, scientists can use this compound to study its properties and reactions. This can lead to the discovery of new reactions, methods, or compounds .

Heterocyclic Organic Compound

This compound is a heterocyclic organic compound . These types of compounds have applications in many areas including pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of pharmaceuticals , suggesting that it may interact with various biological targets depending on the final product.

Mode of Action

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

As an intermediate in pharmaceutical synthesis , it may be involved in various biochemical pathways depending on the final product.

Result of Action

As an intermediate in pharmaceutical synthesis , its effects would likely depend on the final product and its specific biological targets.

Action Environment

It should be stored in a dry, cool, and well-ventilated place , suggesting that factors such as humidity and temperature could affect its stability.

properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSBUWGQOMUQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700193
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid

CAS RN

1197193-33-1
Record name 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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